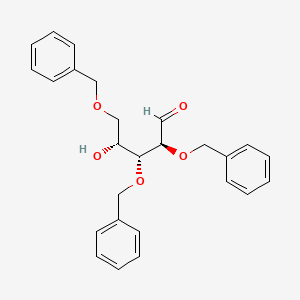
(2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tri-O-benzylarabinose is a derivative of arabinose, a five-carbon sugar. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the arabinose molecule. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of nucleoside analogs and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal typically involves the protection of the hydroxyl groups of arabinose with benzyl groups. One common method is the benzylation of arabinose using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. Purification is typically achieved through column chromatography or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzylarabinose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of benzyl aldehyde or benzoic acid derivatives.
Reduction: Formation of arabinose or partially deprotected derivatives.
Substitution: Formation of various substituted arabinose derivatives.
Scientific Research Applications
2,3,5-Tri-O-benzylarabinose has several applications in scientific research:
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Industry: Employed in the production of fine chemicals and as a building block in various synthetic processes.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-2,3,5-Tris(benzyloxy)-4-hydroxypentanal primarily involves its role as a synthetic intermediate. The benzyl groups protect the hydroxyl functionalities during chemical reactions, allowing for selective modifications at other positions. Upon deprotection, the compound can participate in various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Tri-O-benzyl-D-ribofuranose: Similar structure but derived from ribose instead of arabinose.
2,3,5-Tri-O-benzyl-D-arabinofuranose: Another derivative of arabinose with slight structural variations.
Uniqueness
2,3,5-Tri-O-benzylarabinose is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other benzylated sugars. This makes it particularly useful in the synthesis of nucleoside analogs and other complex molecules .
Properties
Molecular Formula |
C26H28O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S,3R,4R)-4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26-/m1/s1 |
InChI Key |
XUCNSIRQCBFBHF-TWJOJJKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H](C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


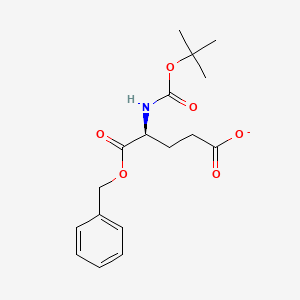
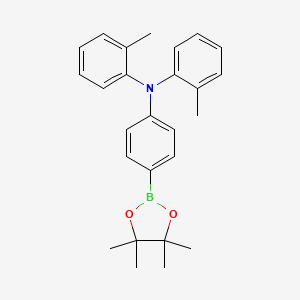
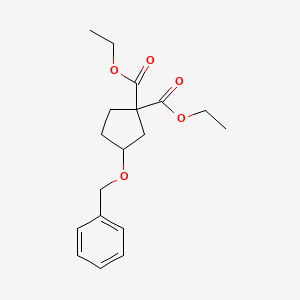
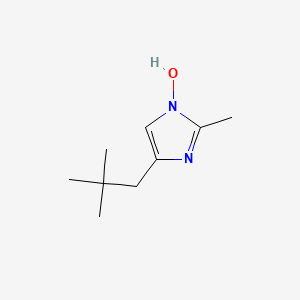
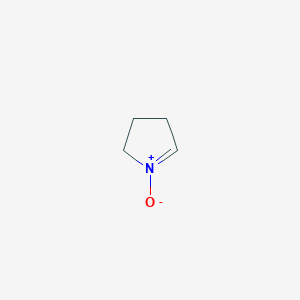
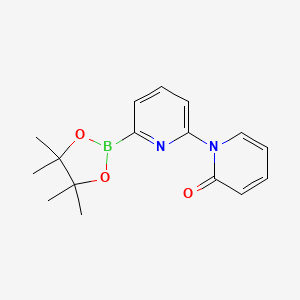
![4,5-Dichloro-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B8604020.png)
![1-Methyl-2-[nitro(phenylsulfanyl)methylidene]imidazolidine](/img/structure/B8604028.png)
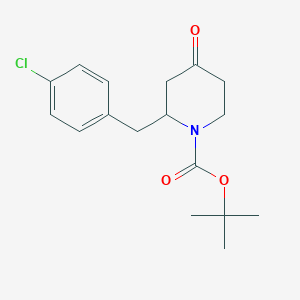
![2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione](/img/structure/B8604072.png)
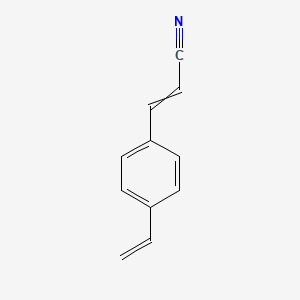
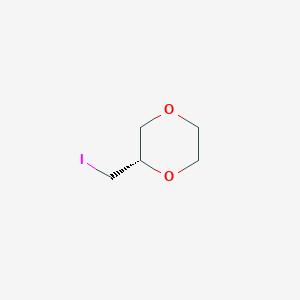

![1-[5-(Propan-2-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B8604107.png)
